molecular formula C12H15N3O2 B1372896 tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate CAS No. 297756-31-1

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B1372896
CAS No.: 297756-31-1
M. Wt: 233.27 g/mol
InChI Key: XDHCBTYFHVDHFD-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS: 297756-31-1) is a heterocyclic compound featuring a benzoimidazole core substituted with an amino group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making the compound a versatile intermediate in medicinal chemistry and drug synthesis.

Key properties include:

  • Storage: Requires protection from light, inert atmosphere, and room temperature .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Primarily used in the synthesis of bioactive molecules, including serotonin receptor ligands and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 5-aminobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCBTYFHVDHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695748
Record name tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297756-31-1
Record name tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The most common and direct synthetic route to tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves the carbamate protection of 5-amino-1H-benzo[d]imidazole using tert-butyl chloroformate in the presence of a base. The reaction proceeds as follows:

  • Starting material: 5-amino-1H-benzo[d]imidazole
  • Reagent: tert-butyl chloroformate (Boc-Cl)
  • Base: Triethylamine (Et3N) or similar organic base to neutralize HCl formed
  • Solvent: Dichloromethane (DCM) or toluene
  • Conditions: Reflux or room temperature stirring depending on scale and solvent

This reaction leads to the formation of the Boc-protected amino group at the 5-position of the benzimidazole ring, yielding this compound.

Reaction Mechanism

The amino group on the benzimidazole acts as a nucleophile attacking the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride ion. The base scavenges the released HCl, driving the reaction forward.

Typical Reaction Parameters and Yields

Parameter Typical Value
Molar ratio (amine:Boc-Cl) 1:1 to 1:1.2
Base equivalent 1.1 to 1.5 equiv. triethylamine
Solvent Dichloromethane or toluene
Temperature 0°C to reflux (40-60°C)
Reaction time 1 to 6 hours
Purification Column chromatography or recrystallization
Yield 75% to 90%

Industrial Production Methods

Industrial scale synthesis generally adapts the laboratory procedure with optimizations for yield, purity, and cost-efficiency:

  • Continuous flow reactors are employed to improve reaction control and throughput.
  • Automated addition of reagents and in-line pH monitoring optimize reaction conditions.
  • Purification is commonly achieved by recrystallization or preparative chromatography to ensure high purity.
  • Solvent recycling and waste minimization are incorporated for sustainability.

Alternative Synthetic Strategies

While the Boc protection route is predominant, alternative methods include:

  • Multi-step synthesis starting from substituted benzimidazole precursors, involving nitration, reduction, and subsequent protection steps.
  • Use of di-tert-butyl dicarbonate (Boc2O) as an alternative Boc-protecting agent in the presence of catalytic bases like 4-dimethylaminopyridine (DMAP).
  • Reductive amination strategies to introduce aminomethyl groups followed by Boc protection, though more common for related benzimidazole derivatives.

Reaction Optimization and Analytical Validation

Analytical Techniques

Purity and Yield Optimization

  • Reaction temperature and time are critical to avoid side reactions such as over-carbamation or decomposition.
  • Stoichiometric control of Boc-Cl and base ensures minimal unreacted starting material.
  • Solvent choice affects solubility and reaction kinetics; dichloromethane is preferred for better yield and ease of purification.

Summary Table of Preparation Methods

Method Reagents & Conditions Scale Yield (%) Purification Method Notes
Boc protection with Boc-Cl 5-amino-1H-benzo[d]imidazole, Boc-Cl, Et3N, DCM, reflux or RT Lab to pilot 75-90 Chromatography, recrystallization Most common, straightforward
Boc protection with Boc2O + DMAP Boc2O, DMAP catalyst, acetonitrile, base Lab scale 70-85 Chromatography Alternative reagent, catalytic base
Multi-step synthesis Nitration, reduction, Boc protection Research scale Variable Chromatography More complex, used for derivatives

Research Findings and Practical Notes

  • The Boc protection method is well-documented for producing this compound with high selectivity and yield.
  • Industrial adaptations focus on continuous processing and solvent recovery to reduce costs.
  • The compound’s stability under reaction conditions allows for straightforward purification.
  • Side reactions such as over-alkylation or hydrolysis of Boc group are minimized by controlling moisture and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₂H₁₅N₃O₂ 233.27 5-NH₂, 1-Boc - Boc protection enables deprotection for amine functionalization.
tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₆N₂O₂ 232.28 5-CH₃, 1-Boc - Methyl group enhances hydrophobicity; used in stability studies. Storage: 2–8°C.
tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate C₁₂H₁₃IN₂O₂ ~354.16* 5-I, 1-Boc - Iodo substituent enables cross-coupling reactions (e.g., Suzuki). Industrial-grade purity (99%).
tert-Butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₅BrN₂O₂ ~311.18* 5-Br, 2-CH₃, 1-Boc - Bromine enhances reactivity in nucleophilic substitutions. Used in kinase inhibitor synthesis.
tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate C₉H₁₄N₄O₃ 226.23 5-NH₂, 4-CONH₂, 1-Boc - Carbamoyl group introduces hydrogen bonding; potential for crystallography studies.
5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole C₈H₄Cl₄N₂ 279.94 5-Cl, 2-CCl₃ - High lipophilicity; used in agrochemical synthesis.

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity: Amino group (NH₂): Enhances nucleophilicity, enabling reactions like diazotization or amide coupling . Halogens (I, Br, Cl): Facilitate cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions. Iodo derivatives are particularly valuable in industrial-scale syntheses . Methyl group (CH₃): Increases steric hindrance, reducing reactivity but improving metabolic stability .

Physicochemical Properties: Solubility: Carbamoyl and amino groups improve aqueous solubility via hydrogen bonding, whereas halogens and methyl groups enhance organic-phase partitioning . Stability: Boc-protected derivatives generally exhibit greater stability under basic conditions compared to free amines .

Applications: Pharmaceuticals: Amino-substituted derivatives are intermediates in serotonin receptor ligands (e.g., 5-HT7 antagonists) . Materials Science: Iodo and bromo derivatives serve as precursors for functionalized polymers or metal-organic frameworks .

Research Findings and Case Studies

  • Synthetic Utility: The Boc group in this compound is cleavable via trifluoroacetic acid (TFA), enabling downstream functionalization of the amine . In contrast, deprotection of halogenated analogs may require harsher conditions (e.g., Pd-catalyzed hydrogenolysis) .
  • Crystallography: Hydrogen bonding patterns in carbamoyl analogs (e.g., tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate) have been analyzed using graph-set theory, revealing robust N–H···O interactions critical for crystal packing .
  • Biological Activity: Methyl-substituted analogs exhibit reduced binding affinity to 5-HT7 receptors compared to amino derivatives, highlighting the importance of the NH₂ group in pharmacophore design .

Biological Activity

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • Structure : The compound features a benzimidazole ring with an amino group and a tert-butyl ester, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. These interactions can lead to:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which may alter biochemical fluxes within cells.
  • Protein Binding : It binds to active sites on proteins, potentially leading to inhibition or activation of their functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. Notably, it has shown effectiveness against several cancer types, including breast and lung cancers .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effective inhibition against E. coli and S. aureusSupports potential use as an antimicrobial agent
Anticancer Evaluation Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell linesSuggests therapeutic potential in oncology
Anti-inflammatory Research Inhibited TNF-alpha production in vitroIndicates possible application in treating inflammatory conditions

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₆N₂O₂Contains an amino groupAntimicrobial, anticancer
Benzimidazole Derivative AC₁₄H₁₈N₂O₂Contains a different substituent patternAntiviral activity
Benzimidazole Derivative BC₁₂H₁₄N₂O₂Lacks carboxylate groupVaries in biological activity

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate?

Methodological Answer:
Synthetic routes for this compound typically involve cyclization of substituted benzene precursors followed by functionalization. Critical parameters include:

  • Reaction Temperature : Excess heat may degrade the amine group; controlled heating (e.g., 60–80°C) preserves functionality .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents prevents unwanted hydrolysis .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for introducing substituents .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts .

Advanced Question: How can SHELXL be utilized to resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer:
SHELXL refines crystal structures by addressing challenges like disorder or twinning:

  • Twinning Analysis : Use TWIN and BASF commands to model overlapping lattices in datasets with low symmetry .
  • Hydrogen Bonding : Apply AFIX constraints to fix positions of amino groups, leveraging Fourier difference maps to validate H-bond networks .
  • Disorder Modeling : Split occupancy refinements (e.g., for tert-butyl groups) using PART and SUMP commands to account for rotational flexibility .
  • Validation : Cross-check refinement with PLATON or Mercury to ensure geometric plausibility .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents:
    • Amino Group : Broad singlet at δ 5.2–5.8 ppm (¹H); absence in DEPT-135 confirms NH₂ .
    • tert-Butyl : Singlet at δ 1.4 ppm (¹H) and ~80 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 233.27 .
  • IR Spectroscopy : Stretching bands at ~3350 cm⁻¹ (N-H) and ~1700 cm⁻¹ (C=O) validate functional groups .

Advanced Question: How can molecular docking elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known benzimidazole interactions (e.g., kinase inhibitors, cytochrome P450) .
  • Docking Workflow :
    • Prepare ligand (protonate amino group at physiological pH) using OpenBabel.
    • Grid generation in AutoDock Vina around active sites (e.g., ATP-binding pockets).
    • Score poses using hybrid scoring functions (e.g., MM-GBSA) to rank binding affinities .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Question: How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Methodological Answer:
Graph set analysis (GSA) deciphers H-bond motifs:

  • N–H∙∙∙O Interactions : Amino groups form bifurcated bonds with carboxylate oxygens, creating R₂²(8) motifs .
  • C–H∙∙∙π Contacts : Imidazole rings engage in weak interactions with adjacent tert-butyl groups, stabilizing layered packing .
  • Thermal Stability : Stronger H-bond networks correlate with higher melting points (validate via DSC) .

Basic Question: What role does this compound serve in medicinal chemistry?

Methodological Answer:

  • Intermediate for Bioactive Derivatives :
    • Antimicrobial Agents : React with sulfonyl chlorides to form sulfonamide derivatives targeting bacterial gyrase .
    • Kinase Inhibitors : Introduce fluorophenyl groups via cross-coupling for selective EGFR inhibition .
  • Pro-drug Design : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

  • Experimental Design :
    • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
    • Dose-Response Curves : Generate IC₅₀ values across 3+ replicates to assess reproducibility .
  • Data Analysis :
    • Multivariate Statistics : PCA identifies outliers due to solvent impurities or assay variability .
    • Meta-Analysis : Compare crystallographic data (e.g., CSD entries) to rule out polymorphic effects .

Advanced Question: What strategies mitigate side reactions during functionalization of the amino group?

Methodological Answer:

  • Protection/Deprotection :
    • Use Boc or Fmoc groups to shield the amine during alkylation .
    • Cleave with TFA/DCM (1:4) to regenerate NH₂ without degrading the imidazole ring .
  • Selective Catalysis :
    • Employ Cu(I)-ligand systems for Ullmann couplings to avoid over-alkylation .
  • In Situ Monitoring :
    • Track reaction progress via TLC (ninhydrin staining for free NH₂) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate

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